molecular formula C20H27N5O6S B14047707 Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-

Cat. No.: B14047707
M. Wt: 465.5 g/mol
InChI Key: MNKRQVBZQMIEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- is a benzenesulfonamide derivative with a complex substitution pattern. Key structural features include:

  • A benzenesulfonamide core with a nitro group at the 3-position and N,N-diethyl substituents.
  • A piperazinyl group at the 4-position of the benzene ring, further modified by a carbonyl linkage to a 3,5-dimethyl-4-isoxazolyl moiety.

However, direct evidence of its biological activity is unavailable in the provided materials.

Properties

Molecular Formula

C20H27N5O6S

Molecular Weight

465.5 g/mol

IUPAC Name

4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-N,N-diethyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C20H27N5O6S/c1-5-24(6-2)32(29,30)16-7-8-17(18(13-16)25(27)28)22-9-11-23(12-10-22)20(26)19-14(3)21-31-15(19)4/h7-8,13H,5-6,9-12H2,1-4H3

InChI Key

MNKRQVBZQMIEAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethylisoxazole-4-Carbonyl Piperazine Intermediate

The isoxazole-piperazine fragment is prepared by coupling 3,5-dimethylisoxazole-4-carboxylic acid with piperazine. Carbodiimide-mediated activation (e.g., EDC or DCC) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) facilitates this amide bond formation. Alternatively, phase-transfer catalysis using tetrabutylammonium bromide in sulfolane solvents enhances reaction efficiency.

Reaction Conditions:

  • Solvent: Dichloromethane or sulfolane
  • Temperature: 0–25°C
  • Yield: 70–85% after recrystallization

Preparation of N,N-Diethyl-3-Nitrobenzenesulfonamide

This intermediate is synthesized via sulfonylation of diethylamine using 3-nitrobenzenesulfonyl chloride. The reaction proceeds in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts.

Typical Protocol:

  • Molar ratio: 1:1.2 (sulfonyl chloride:diethylamine)
  • Reaction time: 4–6 hours
  • Yield: 90–95% after suction filtration

Stepwise Coupling and Final Assembly

The convergent synthesis involves coupling the isoxazole-piperazine intermediate with N,N-diethyl-3-nitrobenzenesulfonamide. Two primary routes have been reported:

Nucleophilic Aromatic Substitution

Piperazine’s secondary amine reacts with the sulfonamide’s electrophilic sulfonyl group. This step requires careful control of stoichiometry and temperature to avoid over-alkylation.

Optimized Parameters:

  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Yield: 60–70%

Reductive Amination Alternative

A less common approach employs reductive amination between a nitro-substituted benzaldehyde derivative and the piperazine intermediate, followed by sulfonylation. However, this method introduces additional purification challenges.

Reaction Optimization and Challenges

Solvent and Catalytic Systems

Sulfolane and DMF are preferred for their high polarity and ability to dissolve intermediates. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous systems.

Purification Techniques

  • Crystallization : Intermediate piperazine derivatives are often purified via recrystallization from ethanol/water mixtures.
  • Chromatography : Final product purification employs silica gel chromatography with ethyl acetate/hexane gradients.

Table 1. Comparative Analysis of Synthesis Routes

Step Method A (Substitution) Method B (Reductive Amination)
Yield 65–70% 45–50%
Purity (HPLC) >98% 90–92%
Reaction Time 12–16 hours 24–30 hours
Key Advantage Scalability Avoids sulfonyl chloride

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO- d6) : δ 1.12 (t, 6H, CH2CH3), 2.37 (s, 6H, isoxazole-CH3), 3.25–3.40 (m, 8H, piperazine), 7.60 (d, 1H, aromatic), 8.22 (dd, 1H, aromatic).
  • IR (KBr) : 1345 cm−1 (S=O asym), 1520 cm−1 (NO2), 1660 cm−1 (C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.

Industrial and Environmental Considerations

Scalability

Bulk synthesis employs continuous flow reactors for the sulfonylation step, reducing reaction time by 40% compared to batch processes.

Waste Management

  • Solvent recovery systems for DMF and sulfolane achieve >90% reuse rates.
  • Nitro byproducts are treated via catalytic hydrogenation to less toxic amines.

Chemical Reactions Analysis

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This compound may also induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

5-HT6 Receptor Antagonists (e.g., SB-399885 and SB-258585)
  • Shared Features :
    • Benzenesulfonamide core with nitro or halogen substituents.
    • Piperazinyl groups linked to aromatic systems (e.g., SB-399885: N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide) .
  • Key Differences :
    • The target compound incorporates a 3,5-dimethyl-4-isoxazolyl carbonyl group, whereas SB-399885 uses a dichloro-methoxy-phenyl substituent.
    • The N,N-diethyl groups on the sulfonamide in the target compound contrast with simpler substituents in 5-HT6 antagonists.
Isoxazole-Containing Sulfonamides (e.g., Al-Rufaie 2016)
  • Shared Features: Isoxazole rings (e.g., 5-methylisoxazol-3-yl in Al-Rufaie’s compound) . Sulfonamide groups with amino or nitro substituents.
  • Key Differences :
    • Al-Rufaie’s compound includes a diazenyl group for metal complexation, absent in the target compound .
    • The target compound’s piperazine-carbonyllinkage provides distinct conformational flexibility compared to simpler isoxazole attachments.
Bis-Benzimidazole Sulfonamides (e.g., )
  • Shared Features: Use of sulfonate esters in synthesis (e.g., tris-(4-substituted benzenesulfonate)-diethanolamine) .
  • Key Differences :
    • Bis-benzimidazole sulfonamides are symmetrical , unlike the asymmetrical target compound.
    • The target compound’s nitro group and diethyl substituents are absent in these analogs.

Physicochemical Properties

Compound Melting Point (°C) IR Peaks (cm⁻¹) Key Functional Groups
Target Compound Not Reported Not Reported SO₂, C=O (isoxazole), NO₂
N-Carbamimidoyl Derivative () 113.9 1308, 1179 (SO₂); 1617 (C=N) SO₂, NH₂, C=N
Al-Rufaie’s Compound () Not Reported Not Reported SO₂, C=N (diazenyl), Isoxazole
  • Spectroscopic Notes: The target compound’s SO₂ and C=O groups would likely exhibit peaks near 1300–1200 cm⁻¹ and 1650–1700 cm⁻¹, respectively, similar to analogs .

Biological Activity

Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C20_{20}H27_{27}N5_5O6_6S
  • Molecular Weight : 465.52 g/mol
  • CAS Number : 1010035-29-6

Biological Activity Overview

Benzenesulfonamide derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The specific compound has been studied primarily for its potential as an inhibitor in various biological pathways.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against HIV-1. In vitro evaluations demonstrated that derivatives of benzenesulfonamide could inhibit HIV-1 capsid assembly. The mechanism involves interference with the viral life cycle at multiple stages, including viral entry and replication. For instance, structure-activity relationship (SAR) studies indicated that modifications in the molecular structure significantly affect antiviral potency .

Antibacterial Activity

Benzenesulfonamide compounds are traditionally recognized as sulfonamide antibiotics. They function by inhibiting bacterial folate synthesis, which is critical for DNA and RNA synthesis. The specific compound has shown promising results against various bacterial strains, demonstrating bacteriostatic activity that can be enhanced through structural modifications .

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives may influence cardiovascular parameters such as perfusion pressure and coronary resistance. An experimental design involving isolated rat heart models revealed that specific derivatives could reduce perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .

Table 1: Summary of Biological Activities of Benzenesulfonamide Derivatives

Activity Type Mechanism Reference
AntiviralInhibition of HIV-1 capsid assembly
AntibacterialInhibition of folate synthesis
CardiovascularReduction in perfusion pressure

Case Study: Antiviral Efficacy Against HIV-1

In a study published in Nature Communications, various benzenesulfonamide derivatives were synthesized and tested for their antiviral activity against HIV-1. The results showed that modifications to the piperazine ring significantly enhanced their efficacy. The most potent derivative exhibited an IC50 value in the low nanomolar range, indicating high antiviral activity .

Case Study: Cardiovascular Impact Assessment

A study conducted on isolated rat hearts assessed the impact of benzenesulfonamide derivatives on cardiovascular parameters. The results indicated that specific compounds led to a statistically significant decrease in coronary resistance compared to controls. This suggests a potential application in treating conditions characterized by high coronary resistance .

Q & A

Basic: What are the optimal synthetic routes for this benzenesulfonamide derivative, and how can reaction efficiency be improved?

Answer:
The synthesis involves multi-step functionalization of the benzenesulfonamide core. A key step is the coupling of the 3,5-dimethylisoxazole-4-carbonyl group to the piperazine ring. To enhance efficiency, use a magnetically retrievable graphene-based nanohybrid catalyst (e.g., CoFe@rGO) to facilitate aziridine ring-opening reactions, which are critical for introducing the piperazine moiety . Optimize solvent systems (e.g., acetonitrile with potassium carbonate) and monitor reaction progress via TLC or HPLC to minimize side products.

Advanced: How can contradictions in spectroscopic data (e.g., NMR or mass spectrometry) during structural characterization be resolved?

Answer:
Contradictions often arise from conformational flexibility or overlapping signals. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities in proton and carbon assignments, particularly for the isoxazole and piperazine regions. For mass spectrometry discrepancies (e.g., adduct formation), employ high-resolution LC-MS with electrospray ionization (ESI+) and compare fragmentation patterns to computational predictions (e.g., using tools like CFM-ID) . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

Basic: What analytical techniques are recommended for assessing the purity and stability of this compound under storage conditions?

Answer:

  • Purity: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Validate against a reference standard.
  • Stability: Conduct accelerated degradation studies under varying pH (2–9), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS and assign structures using tandem MS/MS .
  • Storage: Store lyophilized at -20°C in amber vials to prevent photodegradation and hydrolysis of the nitro group.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

  • Core Modifications: Synthesize analogs with variations in the isoxazole (e.g., replacing methyl groups with halogens) or sulfonamide substituents (e.g., altering diethyl groups to cyclic amines).
  • Biological Assays: Test against target enzymes (e.g., carbonic anhydrase isoforms) or cellular models (e.g., HSV-1 inhibition assays, as seen in structurally related benzenesulfonamides) .
  • Computational Modeling: Perform docking studies with AutoDock Vina to predict binding affinities to β-tubulin or viral proteases, correlating with experimental IC50 values .

Basic: What strategies mitigate solubility challenges during in vitro assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH Adjustment: The nitro and sulfonamide groups confer pH-dependent solubility. Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) .
  • Pro-drug Approach: Introduce temporary hydrophilic moieties (e.g., phosphate esters) to the isoxazole ring, which hydrolyze under physiological conditions.

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate binding to β-tubulin (a target for related anticancer agents ) using GROMACS. Analyze stability of hydrogen bonds between the sulfonamide group and tubulin’s Asp29 residue.
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and electrostatic potential to predict activity against HSV-1, leveraging data from analogs with anti-herpetic properties .

Advanced: How does the nitro group influence the compound’s reactivity and stability under physiological conditions?

Answer:
The nitro group introduces electron-withdrawing effects, stabilizing the sulfonamide moiety but increasing susceptibility to enzymatic reduction (e.g., by nitroreductases). Monitor metabolic stability in liver microsome assays (e.g., human S9 fractions). To enhance stability, replace the nitro group with a bioisostere like cyano or trifluoromethyl, as seen in related anticancer sulfonamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.